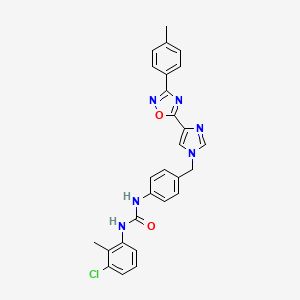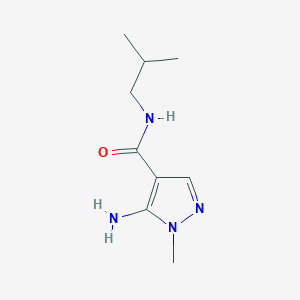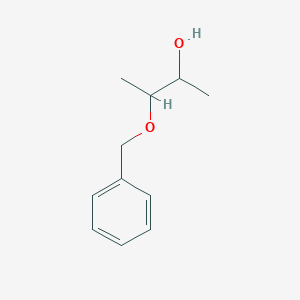
2-Amino-2-(4-chloro-2-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-2-(4-chloro-2-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimalarial Activity 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid has been studied for its chemical synthesis and potential antimalarial activity. A study involved the synthesis of compounds related to this chemical, which demonstrated promising antimalarial properties against Plasmodium berghei in mice and demonstrated excellent activity against resistant strains of the parasite. This research underlines the potential of this chemical and its derivatives in the development of new antimalarial agents (Werbel et al., 1986).
Metabolic Studies Understanding the metabolism of compounds related to this compound is crucial. A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, providing insights into the metabolic pathways of such compounds. These findings are crucial for comprehending the pharmacokinetics and potential therapeutic applications of related compounds (Kanamori et al., 2002).
Therapeutic Research and Applications
Inflammatory Diseases Research has explored the therapeutic potential of compounds structurally related to this compound. For instance, a study synthesized and evaluated an azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid for treating ulcerative colitis. The results indicated that these compounds could be effective for treating inflammatory bowel diseases, suggesting potential therapeutic applications for related compounds (Jilani et al., 2013).
Biochemical and Pharmacological Research
Bioavailability and Metabolism Understanding the bioavailability and metabolism of compounds is crucial for their potential therapeutic use. For instance, a study on chlorogenic acid, a compound structurally related to this compound, emphasized the significance of gut microflora in metabolizing dietary polyphenols. This research highlights the complexity of metabolism and bioavailability concerning the dietary intake of such compounds and their potential health impacts (Gonthier et al., 2003).
Anticonvulsant Properties Exploring the pharmacological properties of compounds can lead to the development of new drugs. A study synthesized and tested alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, related to this compound, for anticonvulsant activity. This research is a step towards understanding how structural modifications of such compounds can influence their therapeutic potential, particularly in treating convulsions (Hamor & Farraj, 1965).
Properties
IUPAC Name |
2-amino-2-(4-chloro-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOCVWCRIQFZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2506548.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)


